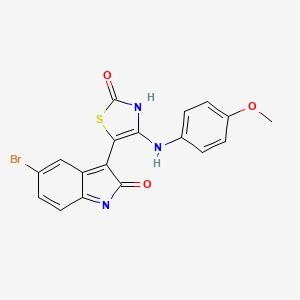
(4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one is a useful research compound. Its molecular formula is C18H12BrN3O3S and its molecular weight is 430.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4Z,5E)-5-(5-bromo-2-oxoindolin-3-ylidene)-4-((4-methoxyphenyl)imino)thiazolidin-2-one is a thiazolidine derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the condensation of thiazolidinone derivatives with various aldehydes or ketones under acidic conditions. The reaction conditions can significantly affect the yield and purity of the final product. For instance, refluxing in ethanol with sulfuric acid as a catalyst has been shown to yield high purity compounds .
Antimicrobial Properties
Recent studies have demonstrated that thiazolidine derivatives exhibit significant antimicrobial activity. In particular, the compound has been tested against a range of Gram-positive and Gram-negative bacteria, showing superior efficacy compared to standard antibiotics like ampicillin. For example, compounds derived from similar thiazolidine structures displayed better antibacterial potency against resistant strains such as MRSA and Pseudomonas aeruginosa .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to induce apoptosis in various cancer cell lines. Research indicates that thiazolidine derivatives can inhibit cell proliferation and promote cell cycle arrest through multiple pathways, including the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .
Enzyme Inhibition
One of the notable biological activities of thiazolidine derivatives is their ability to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. For instance, a related compound exhibited an IC50 value of 3.56 μmol/L, indicating potent XO inhibitory activity that is approximately 2.5 times more effective than allopurinol, a standard treatment for hyperuricemia . This suggests that similar derivatives may hold promise in managing conditions associated with elevated uric acid levels.
The biological activity of this compound is attributed to its structural components which allow for interaction with specific molecular targets:
- Enzyme Interaction : The compound may inhibit enzymes by binding to their active sites or allosteric sites, disrupting their normal function.
- Cellular Uptake : The presence of bromine and methoxy groups may enhance cellular permeability, allowing for better bioavailability and efficacy within target cells.
- Apoptotic Pathways : It can modulate signaling pathways related to cell survival and death, leading to increased apoptosis in cancer cells.
Case Studies
Several studies have investigated the biological activities of thiazolidine derivatives similar to the target compound:
- Study on Antimicrobial Activity : A series of thiazolidine derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited up to 17-fold greater antifungal activity compared to standard treatments .
- Anticancer Evaluation : Thiazolidine compounds were evaluated for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7). The results showed significant inhibition of cell growth with IC50 values indicating potent anticancer properties .
- Xanthine Oxidase Inhibition : Research on related thiazolidine compounds revealed their effectiveness in inhibiting xanthine oxidase, suggesting potential therapeutic applications for gout and other hyperuricemic conditions .
Properties
IUPAC Name |
5-(5-bromo-2-oxoindol-3-yl)-4-(4-methoxyanilino)-3H-1,3-thiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O3S/c1-25-11-5-3-10(4-6-11)20-16-15(26-18(24)22-16)14-12-8-9(19)2-7-13(12)21-17(14)23/h2-8,20H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVHLYOSHMAAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(SC(=O)N2)C3=C4C=C(C=CC4=NC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














